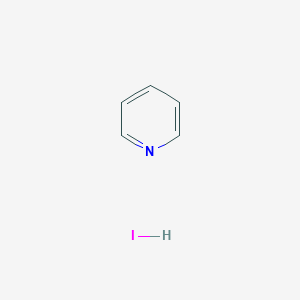

Iodure de pyridinium

Vue d'ensemble

Description

Pyridinium iodide is a quaternary ammonium salt composed of a pyridinium cation and an iodide anion. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry . Pyridinium iodide is often used as a reagent in organic synthesis and has shown potential in various scientific research applications.

Applications De Recherche Scientifique

Pyridinium iodide has a wide range of applications in scientific research:

Mécanisme D'action

- Its role is to provide symptomatic relief by alleviating pain, burning, urgency, frequency, and general discomfort associated with lower urinary tract irritations .

- It likely achieves this by inhibiting voltage-gated sodium channels and possibly group A nerve fibers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Pyridinium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridinium iodide is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission. Additionally, pyridinium iodide interacts with nucleic acids and can be used as a DNA intercalating agent, affecting the structure and function of DNA .

Cellular Effects

Pyridinium iodide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridinium iodide has been shown to induce apoptosis in cancer cells by activating the caspase pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. Furthermore, pyridinium iodide can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and utilization.

Molecular Mechanism

The molecular mechanism of pyridinium iodide involves several key interactions at the molecular level. Pyridinium iodide exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . Additionally, pyridinium iodide can intercalate into DNA, disrupting its structure and function . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting gene expression.

Temporal Effects in Laboratory Settings

The effects of pyridinium iodide can change over time in laboratory settings. Pyridinium iodide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to pyridinium iodide has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. In in vitro studies, pyridinium iodide has been observed to induce apoptosis and cell cycle arrest over extended periods .

Dosage Effects in Animal Models

The effects of pyridinium iodide vary with different dosages in animal models. At low doses, pyridinium iodide can enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At high doses, pyridinium iodide can be toxic and cause adverse effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

Pyridinium iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, pyridinium iodide inhibits acetylcholinesterase, affecting the cholinergic pathway . It also interacts with enzymes involved in DNA replication and repair, influencing the nucleotide metabolism pathway . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism.

Subcellular Localization

The subcellular localization of pyridinium iodide is crucial for its activity and function. Pyridinium iodide can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, pyridinium iodide can localize to the nucleus, where it interacts with DNA and affects gene expression . It can also accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridinium iodide can be synthesized through the quaternization reaction of pyridine with methyl iodide. The reaction typically involves mixing pyridine with methyl iodide in an appropriate solvent, such as acetonitrile, under reflux conditions . The reaction proceeds as follows:

C5H5N+CH3I→C5H5NCH3+I−

Industrial Production Methods: In an industrial setting, the production of pyridinium iodide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridinium iodide undergoes various chemical reactions, including:

Oxidation: Pyridinium iodide can be oxidized to form pyridine N-oxide.

Reduction: It can be reduced to form pyridine.

Substitution: Pyridinium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like cyanide ions (CN-) or thiocyanate ions (SCN-) can be used under mild conditions.

Major Products:

Oxidation: Pyridine N-oxide.

Reduction: Pyridine.

Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Pyridinium chloride: Similar to pyridinium iodide but with a chloride anion.

Pyridinium bromide: Contains a bromide anion instead of iodide.

Pyridinium nitrate: Contains a nitrate anion.

Uniqueness: Pyridinium iodide is unique due to the presence of the iodide anion, which can participate in specific reactions that other halide anions may not. The iodide ion’s larger size and lower electronegativity compared to chloride and bromide ions can influence the reactivity and selectivity of pyridinium iodide in various chemical processes .

Propriétés

IUPAC Name |

pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-83-2 | |

| Record name | Pyridine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does MPP+ contribute to dopaminergic neurodegeneration?

A1: MPP+, a metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons. [] Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [] This ultimately results in the death of dopaminergic neurons, a hallmark of Parkinson's Disease.

Q2: What is the role of microglia in MPP+ induced neurotoxicity?

A2: Research indicates that microglia, the resident immune cells of the brain, play a critical role in MPP+ induced neurodegeneration. [] While microglia are activated in response to neuronal damage, their activation in the presence of MPP+ can exacerbate neurotoxicity. [] One study demonstrated that macrophage antigen complex-1 (MAC1) on microglia contributes to their activation and subsequent production of superoxide, further damaging neurons. []

Q3: Does the nuclear localization of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) play a role in MPP+ induced apoptosis?

A3: While nuclear localization of GAPDH has been linked to apoptosis in some contexts, one study found no evidence that it directly contributes to MPP+ induced apoptosis. [] Researchers found that forcing GAPDH into the nucleus of neuronal cells did not increase their susceptibility to MPP+ toxicity. [] This suggests that other mechanisms are primarily responsible for MPP+ induced cell death.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)